Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-
Overview
Description
Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-, is an organic compound recognized for its utilization in the synthesis of dyes, pigments, and as an intermediate in the production of materials with specific electronic or optical properties. This compound exhibits a complex structure allowing for various interactions and transformations, contributing to its versatility in applications.
Synthesis Analysis
The synthesis of azo compounds typically involves diazotization of an aromatic amine followed by coupling with another aromatic compound. A study by Kurian et al. (2013) detailed the microwave-assisted synthesis of an azine moiety, closely related to our compound of interest, highlighting the efficiency of modern synthetic methods in preparing complex azo structures with high purity and yield (Kurian et al., 2013).
Molecular Structure Analysis
The molecular structure of azo compounds is characterized by the azo group (N=N) linking two aromatic rings. Dileep et al. (2013) investigated the crystal structure of a similar azo compound, providing insights into the arrangement of molecules and the role of intramolecular forces in stabilizing the structure (Dileep et al., 2013).
Scientific Research Applications
Thiophene Analogues and Carcinogenicity
Thiophene analogues of carcinogenic compounds such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The study discusses the structural modifications and their impact on biological activity, suggesting the importance of structural analysis in understanding carcinogenic potential (Ashby et al., 1978).
Azo Compounds and Biological Activity
A review on azo benzimidazole derivatives highlights their application in various therapeutic areas due to their significant biological activities. The focus is on compounds evaluated as anticancer, antibacterial, antifungal, antitubercular, and other medicinal agents, emphasizing the role of azo compounds in drug development (Pakeeraiah et al., 2020).
Environmental Impact of Azo Dyes
The environmental and health impacts of synthetic azo dyes are reviewed, including the carcinogenic potential of some azo dyes and their degradation products. The review underscores the importance of understanding azo dye chemistry and its implications for human health and the environment (Chung, 2016).
Dopamine D2 Receptor Ligands
Recent advances in dopamine D2 receptor ligands for treating neuropsychiatric disorders are discussed, highlighting the importance of structural features for D2 receptor affinity. The review provides insights into the development of effective treatments for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
BODIPY-Based Materials for OLEDs
The potential of BODIPY-based materials in organic light-emitting diodes (OLEDs) is explored, focusing on structural design and synthesis for application in OLED devices. This highlights the versatility of BODIPY compounds in organic electronics and their emerging role as 'metal-free' infrared emitters (Squeo & Pasini, 2020).
properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRIUXYMUSKBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060229 | |
Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- | |
CAS RN |
539-17-3 | |
Record name | 4-[2-(4-Aminophenyl)diazenyl]-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-N,N-Dimethylamino-4-aminoazobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-aminophenyl)azo]-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.